SNAP-7941
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Overview
Description
SNAP-7941 is a selective, non-peptide antagonist at the melanin-concentrating hormone receptor 1 (MCHR1). This compound has been primarily used in scientific research to explore its potential anxiolytic, antidepressant, and anorectic effects . Despite initial promising results in animal studies, subsequent trials did not meet expectations, and its main significance lies in its role as a lead compound for developing more potent and selective antagonists .
Preparation Methods
The synthesis of SNAP-7941 involves several steps. This method is particularly used for creating a radiolabeled version of this compound for positron emission tomography (PET) imaging . Another method involves the direct fluorination of a tosylated precursor in a microfluidic system to produce [18F]FE@SNAP . These methods are crucial for producing this compound in a form suitable for various research applications.
Chemical Reactions Analysis
SNAP-7941 undergoes several types of chemical reactions, including methylation and fluorination. The methylation process involves the use of [11C]Methyltriflate as a methylation agent, which reacts with the SNAP-acid precursor to form [11C]this compound . The fluorination process involves the use of a tosylated precursor and a fluorinating agent to produce [18F]FE@SNAP . These reactions are typically carried out under controlled conditions to ensure high radiochemical yields and purity .
Scientific Research Applications
SNAP-7941 has been extensively used in scientific research to study the function of the melanin-concentrating hormone receptor 1 (MCHR1). It has been used in studies exploring its potential anxiolytic, antidepressant, and anorectic effects . Additionally, this compound has been used as a PET tracer to visualize and quantify MCHR1 in vivo . This has provided valuable insights into the role of MCHR1 in various physiological processes, including energy homeostasis, appetite regulation, and mood modulation .
Mechanism of Action
SNAP-7941 exerts its effects by selectively binding to the melanin-concentrating hormone receptor 1 (MCHR1), thereby blocking the action of the endogenous ligand, melanin-concentrating hormone (MCH) . This inhibition leads to an increase in extracellular levels of acetylcholine in the frontal cortex, which is associated with its anxiolytic and antidepressant effects . The binding of this compound to MCHR1 also affects other neurotransmitter systems, including noradrenaline, dopamine, serotonin, and glutamate .
Comparison with Similar Compounds
SNAP-7941 is often compared with other MCHR1 antagonists, such as GW3430 and SNAP-94847 . While this compound was the lead compound, subsequent derivatives like SNAP-94847 have been developed to be more potent and selective . GW3430, another MCHR1 antagonist, has shown similar effects in enhancing social recognition and elevating extracellular acetylcholine levels in the frontal cortex . These compounds share a common mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C31H37F2N5O6 |
---|---|
Molecular Weight |
613.7 g/mol |
IUPAC Name |
methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C31H37F2N5O6/c1-19(39)35-23-7-4-6-21(16-23)20-10-14-37(15-11-20)13-5-12-34-30(41)38-28(22-8-9-24(32)25(33)17-22)27(29(40)44-3)26(18-43-2)36-31(38)42/h4,6-9,16-17,20,28H,5,10-15,18H2,1-3H3,(H,34,41)(H,35,39)(H,36,42)/t28-/m0/s1 |
InChI Key |
FWMHZWMPUWAUPL-NDEPHWFRSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3[C@H](C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3C(C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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